

# Technical Application Note: 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

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## Compound of Interest

Compound Name: 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

CAS No.: 100599-62-0

Cat. No.: B022055

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## Executive Summary & Chemical Profile

**2-chloro-N-(3-fluoro-4-methylphenyl)acetamide** (CAS: 100599-62-0) is a bifunctional organohalide serving two critical roles in modern drug discovery: as a synthetic intermediate for constructing substituted glycine derivatives and as a covalent electrophilic fragment in Fragment-Based Drug Discovery (FBDD).<sup>[1][2][3]</sup>

Its structure features an

-chloroacetamide "warhead" capable of

alkylation, modulated by an electron-withdrawing fluorine atom and a steric methyl group on the phenyl ring.<sup>[1][2]</sup> This specific substitution pattern (3-fluoro-4-methyl) is designed to enhance metabolic stability (blocking metabolic soft spots) and improve lipophilic interactions within hydrophobic protein pockets compared to unsubstituted anilides.<sup>[1][2]</sup>

## Physicochemical Profile

Property	Value	Note
Molecular Formula		
Molecular Weight	201.62 g/mol	Ideal for fragment libraries (<300 Da).[1][2]
ClogP	~2.3	Moderate lipophilicity; membrane permeable.[2]
Reactivity Class	Alkylating Agent	Reacts with thiols (Cys) and amines (Lys/His).[2]
Physical State	White to off-white solid	
Solubility	DMSO (>50 mM), DCM, MeOH	Poor water solubility; requires organic co-solvent.[1][2]

## Safety & Handling (Critical)

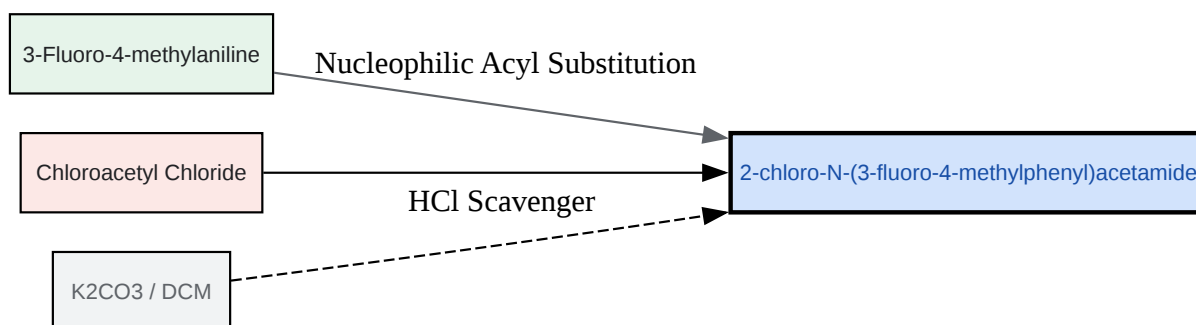
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity (Respiratory).[1][2]

- Alkylating Potential: As an -chloroacetamide, this compound is a direct-acting alkylating agent.[1][2] It can irreversibly modify cellular proteins and DNA.[2]
- Containment: All weighing and reaction setups must occur inside a certified chemical fume hood.
- Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the alkylating capability via nucleophilic attack) before disposal.[2]

## Protocol 1: High-Purity Synthesis

Context: While commercially available, in-house synthesis allows for the introduction of isotopically labeled anilines or rapid access to fresh material free of hydrolysis byproducts (hydroxyacetamide).[2]

## Reaction Scheme (DOT Visualization)



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Figure 1: Synthesis pathway via Schotten-Baumann conditions.

## Materials

- 3-Fluoro-4-methylaniline (1.0 eq)[1][2]
- Chloroacetyl chloride (1.2 eq)[1][2]
- Triethylamine (TEA) or  
(1.5 eq)[1][2]
- Dichloromethane (DCM), anhydrous[1]
- 1M HCl and Sat.

## Step-by-Step Methodology

- Preparation: Dissolve 3-fluoro-4-methylaniline (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
- Base Addition: Add TEA (15 mmol) and cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents double-acylation and controls the exotherm.[1][2]
- Acylation: Add chloroacetyl chloride (12 mmol) dropwise over 15 minutes. The solution will likely turn cloudy as amine salts precipitate.[2]

- Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]
- Workup:
  - Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted aniline.[2]
  - Wash with Sat.  
(2 x 20 mL) to remove excess acid chloride/acid.[2]
  - Wash with Brine, dry over  
, and concentrate in vacuo.[1]
- Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-30% EtOAc in Hexanes) if high purity (>98%) is required for biological assays.

## Protocol 2: Covalent Fragment Screening (Cysteine Reactivity)

Context: This compound is a classic "Tuned Electrophile." [2] It is less reactive than iodoacetamides (which are promiscuous) but reactive enough to label cysteine residues when positioned by non-covalent interactions (the "proximity effect"). [2] This protocol validates its utility as a covalent warhead. [2]

### Workflow: GSH Reactivity Assay

This assay measures the intrinsic reactivity (

) of the warhead against Glutathione (GSH), a proxy for solvent-exposed protein cysteines. [1] [2]

### Materials

- Test Compound (10 mM stock in DMSO)
- L-Glutathione, reduced (GSH) [1] [2]

- Phosphate Buffer (PBS), pH 7.4[1][4]
- Internal Standard (e.g., Indomethacin)[1]
- LC-MS/MS system[1][2]

## Methodology

- Incubation: Prepare a reaction mixture containing:
  - 50  
Test Compound[2]
  - 500  
GSH (10-fold excess to ensure pseudo-first-order kinetics)
  - PBS (pH 7.[2][4][5]4) with 10% DMSO (to ensure solubility).
- Time-Course: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.
- Quenching: Quench aliquots immediately with 1% Formic Acid/Acetonitrile to stop the reaction.
- Analysis: Analyze by LC-MS. Monitor the disappearance of the parent mass ( ) and the appearance of the GSH-adduct ( ).[2]
- Calculation: Plot vs. time. The slope represents .[2]

Interpretation:

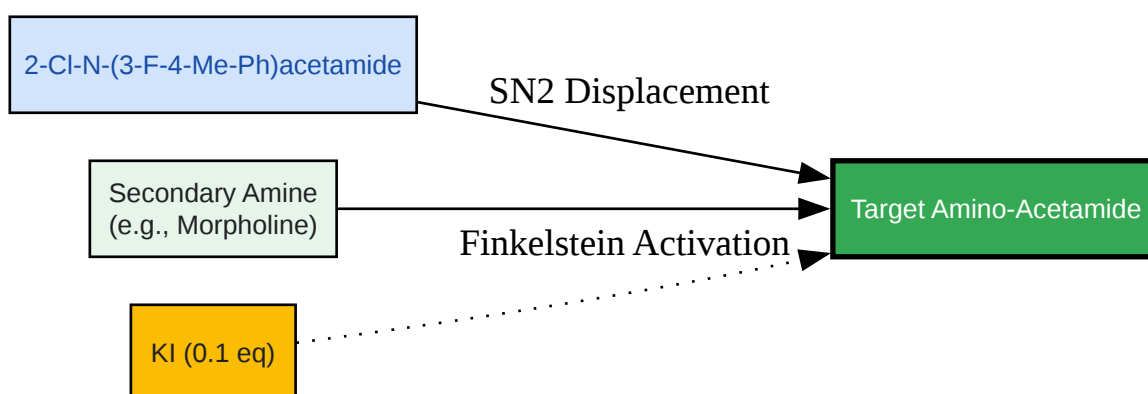
- : Highly reactive (Potential toxicity/promiscuity).[2]

- : Ideal range for Targeted Covalent Inhibitors (TCIs).[2]
- : Low reactivity (Requires strong non-covalent binding to drive reaction).[2]

## Protocol 3: Scaffold Elaboration (Library Synthesis)

Context: To transform the fragment into a lead-like molecule, the chloride is displaced by secondary amines. This creates a library of 2-amino-N-arylacetamides.[1][2]

### Reaction Scheme (DOT Visualization)



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Figure 2: Finkelstein-assisted amination for library generation.

## Methodology

- Setup: In a 4 mL vial, combine:
  - **2-chloro-N-(3-fluoro-4-methylphenyl)acetamide** (0.2 mmol)[1][2]
  - Secondary Amine (0.24 mmol, e.g., N-methylpiperazine, morpholine)[1]
  - (0.4 mmol)[1][2]
  - Potassium Iodide (KI, 0.02 mmol) - Catalyst.[1][2]
  - Acetonitrile (MeCN, 2 mL).[2]
- Reaction: Cap and heat to 60°C for 4-12 hours.

- Mechanism:[1][6] KI converts the alkyl chloride (poor leaving group) to an alkyl iodide (good leaving group) in situ, accelerating the reaction.
- Workup: Filter off inorganic salts ( ). Evaporate solvent.[2]
- Validation: Verify product by LC-MS. The mass shift will be .[2]

## References

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